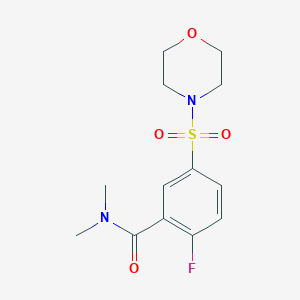![molecular formula C12H16ClN3OS2 B5727988 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5727988.png)
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide, also known as CCT007093, is a small molecule inhibitor that has been widely used in scientific research studies. It was first synthesized in 2009 by scientists at the University of Dundee, UK. CCT007093 has shown promising results in various preclinical studies as an anticancer agent, making it a potential candidate for further development.
Mecanismo De Acción
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide exerts its anticancer activity by inhibiting the activity of CK2, a protein kinase that is overexpressed in many types of cancer. CK2 plays a key role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide leads to the induction of apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has been shown to inhibit the activity of CK2, which plays a key role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide leads to the induction of apoptosis in cancer cells. 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has been found to be selective for CK2, with no significant inhibition of other protein kinases. It has also been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been found to be selective for CK2, with no significant inhibition of other protein kinases. It has also been shown to have minimal toxicity in normal cells. However, 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has some limitations. It has poor solubility in water, which can limit its use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for the use of 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide in scientific research. One potential direction is the development of more potent and selective inhibitors of CK2. Another direction is the investigation of the use of 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide in combination with other anticancer agents to enhance its efficacy. Additionally, the use of 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide in animal models of cancer could provide valuable information on its potential as a cancer therapy. Finally, the investigation of the mechanism of action of 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide could provide insights into the role of CK2 in cancer and other cellular processes.
Métodos De Síntesis
The synthesis of 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide involves the reaction of 5-chloro-2-thiophene carboxylic acid with cyclohexylamine to form 5-chloro-2-thiophene carboxamide. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with hydrazine hydrate to form the hydrazide. Finally, the reaction with carbon disulfide leads to the formation of the target compound, 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide.
Aplicaciones Científicas De Investigación
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has been widely used in scientific research studies as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide leads to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
1-[(5-chlorothiophene-2-carbonyl)amino]-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3OS2/c13-10-7-6-9(19-10)11(17)15-16-12(18)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,17)(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEZHYGLTVMWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5727912.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propyl-4-piperidinamine](/img/structure/B5727913.png)


![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5727939.png)
![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5727942.png)

![N-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzamide](/img/structure/B5727975.png)

![4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5728004.png)
![6-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5728007.png)
![N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea](/img/structure/B5728010.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide](/img/structure/B5728013.png)